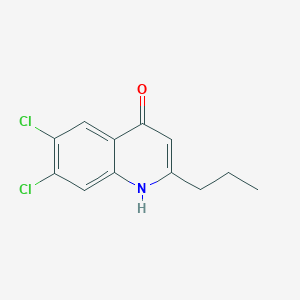

6,7-Dichloro-2-propyl-4-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1070880-08-8 |

|---|---|

Molecular Formula |

C12H11Cl2NO |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

6,7-dichloro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H11Cl2NO/c1-2-3-7-4-12(16)8-5-9(13)10(14)6-11(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |

InChI Key |

IKDAAYICDNTSCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6,7 Dichloro 2 Propyl 4 Quinolinol

Precursor Synthesis and Advanced Synthetic Routes for Quinoline (B57606) Scaffolds

The construction of the quinoline core can be achieved through various classical and modern synthetic strategies. These methods often involve the use of substituted anilines as key starting materials. nih.gov

Multi-Step Synthesis Strategies for Substituted Quinolines

The synthesis of substituted quinolines, including those with specific halogenation patterns, often requires multi-step reaction sequences. mdpi.comyoutube.com A common approach involves the initial construction of a functionalized quinoline ring followed by subsequent modifications. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) proceeds through a three-step sequence involving N-oxidation, C2-amide formation, and a C4 nucleophilic aromatic substitution (SNAr) reaction. mdpi.com

Several established named reactions provide versatile routes to quinoline derivatives, although many of these traditional methods are associated with drawbacks such as harsh reaction conditions and the use of toxic reagents. nih.gov These classical methods include:

Skraup Synthesis: Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comyoutube.com

Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. nih.gov

Combes Synthesis: The condensation of anilines with β-diketones. pharmaguideline.comiipseries.org

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters. pharmaguideline.com

Pfitzinger Reaction: The reaction of isatin (B1672199) with a carbonyl compound. nih.govpharmaguideline.com

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govpharmaguideline.com

Modern advancements have led to the development of more efficient and environmentally friendly methods, including transition-metal-free protocols and multicomponent reactions (MCRs). nih.govnih.govrsc.org MCRs are particularly advantageous as they allow for the construction of complex molecules in a single step from multiple starting materials. rsc.org

Cyclization Reactions in Quinoline Ring Formation

Cyclization is a key step in the formation of the quinoline ring system. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) provides a mild and effective method for synthesizing a variety of substituted quinolines. nih.gov This 6-endo-dig cyclization affords 3-halogenated quinolines in moderate to good yields. nih.gov

Another approach involves the iodine-mediated desulfurative cyclization. rsc.org This one-pot method consists of a Michael addition–cyclization condensation catalyzed by a Lewis acid, followed by a desulfurization process promoted by iodine. rsc.org The reaction proceeds through a 1,5-benzothiazepine (B1259763) intermediate. rsc.org

The choice of cyclization strategy significantly influences the substitution pattern of the resulting quinoline. For example, the Gould-Jacobs reaction, starting from anilines and ethyl ethoxymethylenemalonate, is a classical method for preparing 4-hydroxyquinolines. This reaction involves thermal cyclization of an intermediate anilinoacrylate. A procedure for synthesizing 4,7-dichloroquinoline utilizes a similar strategy, starting with the reaction of m-chloroaniline and ethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like Dowtherm A. The resulting 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is then decarboxylated and chlorinated to yield 4,7-dichloroquinoline. orgsyn.org

Introduction of Halogen Substituents at Positions 6 and 7

The regioselective introduction of halogen atoms, particularly chlorine, at the C6 and C7 positions of the quinoline ring is crucial for the synthesis of 6,7-dichloroquinoline (B1590884) derivatives. The starting material for such syntheses is often a correspondingly substituted aniline. For instance, the synthesis of 4,7-dichloroquinoline typically begins with m-chloroaniline. orgsyn.org

The synthesis of 6,7-dichloroquinoline-5,8-dione (B1222834) has been reported, and its reactions with nucleophiles have been studied. nih.gov Nucleophilic substitution on this quinone system can occur at either the C6 or C7 position, with the outcome depending on the nature of the nucleophile. For example, reaction with 2-aminopyridine (B139424) derivatives leads to substitution at the C7 position. nih.gov

Direct C-H halogenation of quinoline derivatives offers an alternative, more atom-economical approach. While direct C-H activation at positions 6 and 7 can be challenging, the presence of an electron-withdrawing group at the 3-position can facilitate this transformation. acs.org A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method, however, is specific for the C5 position.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral quinoline derivatives is an active area of research, driven by the importance of such compounds in medicinal chemistry. rsc.orgrsc.org Chiral quinolines can possess either central or axial chirality. rsc.org

Enantioselective synthesis of quinolines with multiple chiral elements remains a significant challenge. rsc.org One successful strategy involves a photoredox Minisci-type radical functionalization catalyzed by a combination of a chiral phosphoric acid and an iridium photocatalyst. rsc.orgrsc.org This approach has been used to synthesize 2-alkyl-3-(N-indolyl)quinolines bearing both axial and central chirality with high enantioselectivity. rsc.org

Another approach to asymmetric synthesis is the inverse electron demand Diels-Alder reaction, which has been used to produce tetrahydroquinoline derivatives with the aid of a chiral titanium(IV) complex as a Lewis acid catalyst. nih.gov Additionally, central-to-axial chirality conversion has been employed in the asymmetric synthesis of quinoline-naphthalene atropisomers. researchgate.net This strategy involves an initial enantioselective Povarov cycloaddition to create stereocenters, followed by an oxidation step to convert this central chirality into axial chirality. researchgate.net

Direct Synthesis and Isolation of 6,7-Dichloro-2-propyl-4-quinolinol

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired quinoline product. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time. nih.govresearchgate.net

For instance, in the synthesis of quinoline derivatives via the Doebner-von Miller reaction, a modified protocol using a strong acid in a flow reactor has been shown to be a rapid and green route, providing good to excellent yields. nih.gov Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield in the synthesis of quinoline-thiones, with water being an effective and environmentally friendly solvent. nih.gov

In the context of preparing 4-hydroxyquinolines, the Conrad-Limpach cyclo-condensation is a relevant method. nih.gov This reaction involves the condensation of a p-substituted aniline with an appropriate β-ketoester. For the synthesis of this compound, a plausible precursor would be 3,4-dichloroaniline (B118046) reacted with an ethyl ester of a β-ketoacid bearing a propyl group. The initial condensation would likely be followed by a high-temperature cyclization to form the 4-quinolinol ring.

The table below summarizes various synthetic methods for quinoline derivatives, highlighting the types of catalysts and general conditions that could be adapted for the synthesis of this compound.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Conrad-Limpach | Anilines, β-Ketoesters | High Temperature | 4-Quinolones | pharmaguideline.com |

| Gould-Jacobs | Anilines, Malonic Esters | Thermal Cyclization | 4-Hydroxyquinolines | nih.gov |

| Friedländer Synthesis | 2-Aminoaryl Ketones, Carbonyls | Acid/Base Catalysis | Substituted Quinolines | nih.gov |

| Electrophilic Cyclization | N-(2-Alkynyl)anilines | I₂, ICl, Br₂ | 3-Haloquinolines | nih.gov |

| Iodine-Mediated Desulfurative Cyclization | o-Aminothiophenols, Ynones | Lewis Acid, I₂ | Substituted Quinolines | rsc.org |

Purification Techniques: Recrystallization and Chromatography

The isolation of pure this compound from a reaction mixture typically involves a combination of recrystallization and chromatographic techniques. The choice of method and solvent system is crucial for obtaining a high-purity product.

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent or solvent mixture at varying temperatures. For quinolinol derivatives, a common approach involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool, leading to the formation of crystals as the solubility decreases. Impurities, which are present in smaller amounts, ideally remain in the solution.

Commonly employed solvents for the recrystallization of quinoline derivatives include ethanol, which can be used alone or in aqueous mixtures. google.com For compounds with varying polarities, a two-solvent system, such as dichloromethane (B109758) and a less polar anti-solvent like n-pentane or hexane (B92381), can be effective. nih.gov The crude solid is dissolved in a minimal amount of the "good" solvent (e.g., dichloromethane), and the "poor" solvent (e.g., n-pentane) is added until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals. nih.gov The selection of an appropriate recrystallization solvent is often empirical and may require screening of various solvents and mixtures to achieve optimal results. mdpi.com

Chromatography: Column chromatography is a powerful technique for the purification of this compound, especially for removing impurities with similar solubility profiles. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity and affinity for the stationary phase.

For quinoline derivatives, a common stationary phase is silica gel. The choice of the mobile phase is critical and often involves a gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. This allows for the separation of compounds with a wide range of polarities. sciencemadness.org The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the propyl group and the aromatic quinoline core. The propyl group would show a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the quinoline ring. The aromatic region would display signals for the protons at positions 3, 5, and 8 of the quinoline ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the electron-withdrawing chloro substituents and the electron-donating hydroxyl group. For a related compound, 4-hydroxyquinoline, the proton at C-3 appears at approximately 6.1 ppm, while the aromatic protons resonate between 7.3 and 8.2 ppm in DMSO-d₆. scispace.com The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be observed for the three carbons of the propyl chain and the nine carbons of the quinoline core. The chemical shifts of the quinoline carbons are significantly affected by the substituents. The carbons bearing the chloro atoms (C-6 and C-7) would be shifted downfield. The carbon attached to the hydroxyl group (C-4) would also show a characteristic downfield shift. For comparison, in 6-hydroxyquinoline, the carbon atoms of the quinoline ring resonate in the range of 109 to 155 ppm. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. orgsyn.org

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to distinguish between molecules with the same nominal mass but different elemental formulas. This is crucial for confirming the identity of this compound and differentiating it from potential isomers or byproducts. The high-resolution mass spectrum would provide a molecular ion peak corresponding to the exact mass of the C₁₂H₁₁Cl₂NO isotope.

Chemical Reactivity and Functional Group Interconversions of the Quinolinol Core

The chemical reactivity of this compound is largely dictated by the interplay of the electron-rich quinolinol core and the electron-withdrawing chloro substituents. The hydroxyl group at position 4 is a key functional handle for further chemical modifications.

Reactions Involving the Hydroxyl Group at Position 4

The hydroxyl group at the C-4 position of the quinolinol ring is acidic and can be deprotonated to form a nucleophilic alkoxide. This allows for a variety of substitution reactions, most notably O-alkylation to form ethers.

O-Alkylation: The conversion of the hydroxyl group to an ether is a common and important transformation. This reaction is typically achieved via the Williamson ether synthesis, where the quinolinol is first treated with a base to form the corresponding alkoxide, which then reacts with an alkyl halide in an SN2 reaction.

Common bases used for the deprotonation of the hydroxyl group include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetone. The choice of the alkylating agent (e.g., an alkyl halide) will determine the nature of the ether formed. For instance, reaction with an alkyl bromide would introduce an alkyl group at the 4-position of the quinoline ring. The regioselectivity of alkylation (N- vs. O-alkylation) in quinolones can be influenced by factors such as the presence of other substituents on the ring and the reaction conditions.

This O-alkylation reaction provides a versatile route to a wide range of 4-alkoxyquinoline derivatives, which can serve as important intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Electrophilic and Nucleophilic Substitution Reactions

The chemical reactivity of the this compound core is dominated by the characteristics of the quinoline ring system, which is an electron-deficient heterocycle. This inherent electronic nature, further influenced by the presence of multiple substituents, dictates the course of substitution reactions.

Nucleophilic Substitution: The presence of chlorine atoms on the quinoline ring, particularly at positions 4, 6, and 7, renders these sites susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is especially activated towards displacement by nucleophiles. This enhanced reactivity is a well-documented phenomenon in quinoline chemistry, where the ring nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

Studies on related chloroquinolines demonstrate that various nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, readily displace the C4-chloro substituent. nih.gov This regioselectivity is consistently observed under diverse reaction conditions. nih.gov For instance, reactions of 4-chloroquinolines with amines are frequently employed to synthesize 4-aminoquinoline (B48711) derivatives. nih.govresearchgate.net Similarly, hydrazination and amination reactions have been successfully carried out on 4-chloro-quinolin-2(1H)-ones, leading to a series of 4-substituted products. mdpi.com The reaction of a 4-chloroquinoline (B167314) with thiourea (B124793) can also be used to introduce a sulfanyl (B85325) group at this position. mdpi.com

Electrophilic Substitution: Quinoline itself can undergo electrophilic substitution reactions, which typically occur on the benzene (B151609) ring portion of the molecule, resembling the reactions of benzene and its derivatives. nih.gov However, the presence of the deactivating chloro groups and the electron-withdrawing nature of the pyridine (B92270) ring would generally make electrophilic substitution on the this compound nucleus more challenging and require forcing conditions.

Derivatization Strategies for Structure Modification

Derivatization of the this compound scaffold is a key strategy for modifying its physicochemical and biological properties. These strategies often target the reactive chloro groups or the 4-hydroxyl group (or its tautomeric keto form).

A primary strategy involves the nucleophilic displacement of the chlorine atoms. A common derivatization involves reacting 4-chloroquinoline precursors with piperazine (B1678402) to yield 4-piperazinyl-quinoline structures. researchgate.net These can be further functionalized, for example, by reacting the secondary amine of the piperazine ring with various sulfonyl chlorides to create a library of sulfonamide derivatives. researchgate.net

Another significant approach is the formation of amide linkages. For instance, derivatives have been synthesized where a 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety is linked to other substituted quinolines, demonstrating a complex derivatization strategy to build larger, multi-functionalized molecules. nih.gov The synthesis of 4-quinolone derivatives can also proceed through the functionalization of the C-3 position using electrophilic agents like N-bromosuccinimide, followed by further substitution reactions. nih.gov

Synthetic Exploration of Analogs and Derivatives of this compound

The synthetic exploration of analogs focuses on systematically altering different parts of the parent molecule to establish structure-activity relationships (SAR). This involves modifying the side chain at position 2, introducing a variety of substituents onto the quinoline ring, and constructing hybrid molecules.

Modification of the Propyl Side Chain at Position 2

Modification of the 2-propyl group is a viable strategy for fine-tuning the lipophilicity and steric profile of the molecule. While specific examples detailing the modification of the propyl chain on the 6,7-dichloro-4-quinolinol scaffold are not prevalent in the provided literature, general organic synthesis principles allow for several possibilities. Standard methods for alkyl chain homologation, branching, or the introduction of functional groups (e.g., hydroxyl, amino, or fluoro groups) could be applied, likely starting from a precursor with a 2-methyl or 2-acetyl group that can be further elaborated. Such modifications are crucial in medicinal chemistry for optimizing interactions with biological targets.

Introduction of Diverse Substituents at the Quinoline Ring

A major focus of synthetic efforts has been the introduction of diverse substituents at various positions on the quinoline ring, particularly by replacing the chlorine atoms or by building the ring system from substituted precursors.

Researchers have synthesized series of 6,7-disubstituted-4-phenoxyquinoline derivatives, indicating that the chlorine at C-7 can be replaced or that the ring can be constructed with a different substituent at this position from the start. nih.gov In these examples, the C-4 position is substituted with a phenoxy group, which in turn can bear various electron-withdrawing groups. nih.gov Structure-activity relationship studies have shown that introducing more water-soluble cyclic tertiary amines and electron-withdrawing groups on the 4-position phenyl ring can contribute to biological activity. nih.gov Other work has focused on synthesizing quinoline-4-carboxylic acid derivatives with various aryl substitutions at the 2-position and a chloro group at the 6-position. nih.gov

The following table summarizes examples of substituent modifications on related quinoline scaffolds.

| Position of Modification | Original Group | New Substituent/Group | Reference |

| 4 | Chloro | Piperazinyl | researchgate.net |

| 4 | Chloro | 4-Aminophenylsulfide | nih.gov |

| 4 | Chloro | Phenoxy | nih.gov |

| 6 | Chloro | 6-Amidoquinolin-2-yl | researchgate.net |

| 7 | Chloro | Morpholino | researchgate.net |

| 2 | H/Variable | Aryl Groups | nih.gov |

Hybrid Compound Design and Synthesis

A sophisticated strategy in medicinal chemistry involves creating hybrid compounds by combining two or more distinct pharmacophores into a single molecule. researchgate.net This approach aims to leverage the biological activities of the individual components or to develop molecules with novel mechanisms of action.

One such strategy involves linking the quinoline scaffold to other heterocyclic systems. For example, pyrimidine-quinolone hybrids have been designed and synthesized. nih.gov These syntheses can be achieved through convergent pathways, such as a microwave-assisted aromatic nucleophilic substitution between an aminophenyl-thio-linked quinolinone and a chloropyrimidine. nih.gov

Another example is the direct linkage of a 4,7-dichloroquinoline moiety to a primaquine (B1584692) motif, creating primaquine-chloroquine hybrids. nih.gov These syntheses have been performed under neat conditions at elevated temperatures, linking the two quinoline systems through an amine bridge. nih.gov The design of hybrid compounds has also been explored by linking a 7-chloroquinoline (B30040) unit to a piperazine ring, which is then connected to other chemical entities, effectively using the quinoline as a scaffold for creating complex molecules. researchgate.net

The table below showcases examples of hybrid compound designs based on the quinoline structure.

| Quinoline Scaffold | Linked Pharmacophore/Molecule | Linker Type | Reference |

| Quinolone | Pyrimidine | Aminophenylsulfide | nih.gov |

| 4,7-Dichloroquinoline | Primaquine (6-methoxy-8-aminoquinoline) | Direct Amine Bond | nih.gov |

| 7-Chloroquinoline | Piperazine-sulfonylphenyl | Piperazine | researchgate.net |

| Quinoline | Combretastatin A-4 (Analog) | N/A (Analog Design) | researchgate.net |

Molecular Interactions and Biological Relevance of 6,7 Dichloro 2 Propyl 4 Quinolinol

Structure-Activity Relationship (SAR) Studies of Quinoline (B57606) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR studies have revealed that modifications at various positions of the quinoline ring can significantly impact their pharmacological profiles. nih.govmdpi.com

Role of Dichloro-Substitution Pattern (6,7-positions) on Molecular Activity

The presence and position of halogen substituents on the quinoline ring are critical determinants of biological activity. The 6,7-dichloro substitution pattern, as seen in 6,7-Dichloro-2-propyl-4-quinolinol, has been shown to be advantageous in several contexts. For instance, in the development of HIV-1 integrase inhibitors, quinolinones with small substituents at the 6- and 7-positions were found to be potent. nih.gov Specifically, the dichloro substitution at these positions can enhance the lipophilicity of the molecule, which may facilitate its transport across biological membranes. nih.gov

Conversely, the removal of a substituent at the 6-position of certain quinolinonyl derivatives has been shown to lead to a loss of activity in HIV-1 RNase H inhibition studies, highlighting the importance of substitution at this position. acs.org

Influence of the Propyl Moiety on Ligand-Target Recognition

In a study on 5,7-dichloro-8-hydroxyquinoline derivatives, the 2-isopropyl substituted derivative demonstrated significant inhibitory activity against the dengue virus serotype 2 (DENV2). nih.gov This suggests that a short alkyl chain at this position can be beneficial for antiviral activity. The propyl group can engage in hydrophobic interactions within the binding pocket of a target protein, thereby enhancing the stability of the ligand-target complex. The length and branching of the alkyl chain can be critical, as demonstrated in a series of arylvinylquinolines where a tetramethylene linker showed higher antimalarial activity compared to shorter linkers. nih.gov

Significance of the 4-Hydroxyl Group in Binding Affinity and Mechanism

The 4-hydroxyl group is a key functional group in 4-quinolinol and its derivatives, often playing a crucial role in their biological activity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of target enzymes.

In many 4-hydroxy-2-quinolinone derivatives, the 4-hydroxyl group is essential for activity. mdpi.com For instance, its replacement with a methyl group in one study resulted in a complete loss of activity. mdpi.com The 4-hydroxyl group can also participate in the chelation of metal ions, which is a key mechanism for the inhibition of certain enzymes like HIV-1 integrase and RNase H. nih.gov

However, in some cases, the 4-hydroxyl group can be involved in a strong intramolecular hydrogen bond with an adjacent carbonyl group, which may limit its ability to interact with external targets. mdpi.com The tautomeric equilibrium between the 4-quinolone and quinolin-4-ol forms can also influence the molecule's binding properties. nih.gov

Impact of the Quinoline Nitrogen Heterocycle on Biological Function

The nitrogen atom within the quinoline ring is a fundamental feature that underpins the diverse biological activities of this class of compounds. nih.govnih.gov As a weak tertiary base, the quinoline nitrogen can be protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in biological targets. nih.gov This nitrogen atom can also act as a hydrogen bond acceptor.

Molecular docking studies of quinoline derivatives have shown that the quinoline nitrogen can form crucial hydrogen bonds with key amino acid residues in the active site of enzymes. For example, in the inhibition of c-Met, the quinoline nitrogen was found to form a hydrogen bond with Met1160, which was pivotal for stabilizing the ligand-protein interaction. nih.gov Furthermore, the electron-withdrawing nature of the nitrogen atom influences the electronic distribution of the entire ring system, which can affect its reactivity and interaction with biological macromolecules. nih.gov

In Vitro Biochemical Target Identification and Mechanism of Action Studies

The biological effects of this compound and related quinoline derivatives are a result of their interaction with specific biomolecules. In vitro studies have been instrumental in identifying the enzymatic targets of these compounds and elucidating their mechanisms of action.

Enzyme Inhibition Studies

The quinoline scaffold has been identified as a privileged structure for the inhibition of a wide range of enzymes. The specific substitution pattern of this compound suggests its potential to interact with several of the targets listed below.

| Enzyme Target | Class of Quinoline Derivative | Observed Effect | Reference |

| NAD(P)H:quinone acceptor oxidoreductase-1 (NQO1) | General Quinones | Two-electron reduction | nih.govnih.gov |

| HIV-1 Reverse Transcriptase (RT) | Quinolinonyl derivatives | Inhibition of RNase H and polymerase functions | nih.govacs.org |

| Acetylcholinesterase (AChE) | 4-aminoquinolines | Inhibition | nih.gov |

| Butyrylcholinesterase (BuChE) | Pyridazine derivatives | Inhibition | nih.gov |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase | Quinoline and quinazoline (B50416) derivatives | Inhibition of phosphorylation | wikipedia.orgnih.govnih.gov |

| Topoisomerase I | 7-chloroquinoline (B30040) derivatives | Inhibition | nih.gov |

| Type II NADH:quinone oxidoreductase (NDH-2) | Not specified | Not specified |

NAD(P)H:quinone acceptor oxidoreductase-1 (NQO1): NQO1 is an enzyme that catalyzes the two-electron reduction of quinones. nih.govnih.gov While direct studies on this compound are not available, as a quinolinol, it exists in tautomeric equilibrium with a quinolone, a type of quinone. The interaction with NQO1 could lead to its reduction, potentially altering its biological activity or leading to the generation of reactive oxygen species, a mechanism implicated in the anticancer activity of some quinones. nih.gov

HIV-1 Reverse Transcriptase (RT): Quinolinonyl derivatives have been investigated as inhibitors of the dual functions of HIV-1 RT, namely the ribonuclease H (RNase H) and the RNA-dependent DNA polymerase (RDDP) activities. nih.govacs.org These compounds often chelate the magnesium ions in the active site, a mechanism facilitated by functionalities like the 4-hydroxyl group. The dichloro substitution pattern has been noted in active compounds within this class. acs.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Certain 4-aminoquinoline (B48711) derivatives have shown potent AChE inhibitory activity. nih.gov The mechanism often involves binding to both the catalytic and peripheral anionic sites of the enzyme. While this compound is not a 4-aminoquinoline, the general quinoline scaffold is a recognized pharmacophore for cholinesterase inhibitors.

VEGFR-2 Kinase: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major target in cancer therapy. wikipedia.orgnih.gov Numerous quinoline and quinazoline derivatives have been developed as potent VEGFR-2 kinase inhibitors. nih.gov They typically bind to the ATP-binding site of the kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways. semanticscholar.org

Topoisomerase I: Topoisomerases are enzymes that regulate the topology of DNA. Certain 7-chloroquinoline derivatives have been reported to possess inhibitory activity against topoisomerase I, a mechanism that can lead to anticancer effects. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

A thorough search of scientific databases and literature yields no specific studies on the receptor binding profile of this compound. Consequently, there is no available data detailing its affinity for any particular receptor or the nature of its ligand-receptor interactions.

Modulation of Molecular Pathways and Cellular Processes

There is currently no published research that investigates the effects of this compound on molecular pathways or cellular processes. As a result, its potential to modulate signaling cascades or influence cellular functions remains uncharacterized.

Molecular Docking and Computational Modeling of Ligand-Target Complexes

While molecular docking is a common computational technique used to predict the interaction between a ligand and a protein, no specific molecular docking or computational modeling studies for this compound have been found in the public domain.

Prediction of Binding Modes and Interaction Sites

Due to the absence of molecular docking studies for this compound, there are no predictions of its binding modes or the specific amino acid residues with which it might interact within a protein's active site.

Analysis of Energetic Contributions to Ligand Binding

Without computational modeling data, an analysis of the energetic contributions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that would stabilize a potential ligand-target complex involving this compound cannot be performed.

Rational Design Based on In Silico Predictions

The principles of rational drug design rely on understanding the structure-activity relationship of a compound. As there are no available in silico predictions for this compound, no information exists regarding the rational design of analogs based on its predicted interactions.

Biophysical Characterization of Molecular Interactions

No biophysical studies, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), have been published that characterize the molecular interactions of this compound with any biological target.

Spectroscopic Probes for Ligand-Biomolecule Association

The quinoline core is inherently fluorescent, a property that has been harnessed in the development of molecular probes for biological imaging and sensing. nih.govresearchgate.net The photophysical characteristics of these probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned through chemical modifications to the quinoline ring. nih.gov Substituents can act as electron-donating or electron-withdrawing groups, creating a "push-pull" system that modulates the electronic properties of the fluorophore. nih.gov

In the case of this compound, the two chlorine atoms at the 6 and 7-positions are expected to significantly influence its spectroscopic properties. Chlorine is an electron-withdrawing group, and its presence on the quinoline ring can alter the energy levels of the molecule's frontier molecular orbitals. dergipark.org.tr This can lead to changes in the absorption and emission spectra compared to an unsubstituted quinolinol. Furthermore, the substitution pattern can affect the sensitivity of the probe to its local environment, such as solvent polarity and pH. nih.gov For instance, some substituted quinoline dyes have demonstrated solvatochromism, where their emission wavelength changes with the polarity of the solvent, a valuable property for probing different regions within a cell or on a protein surface. nih.gov

The utility of a compound as a spectroscopic probe for studying ligand-biomolecule association hinges on a measurable change in its fluorescent properties upon binding. researchgate.netbiorxiv.org This change can manifest as an increase or decrease in fluorescence intensity (quenching), a shift in the emission wavelength, or a change in fluorescence lifetime. researchgate.net For example, the interaction of a quinoline-based probe with a biological target, such as a protein or a nucleic acid, can alter the local environment of the fluorophore, leading to a detectable spectroscopic response. This principle has been successfully applied to visualize and quantify specific ions like zinc in the brain using quinoline-based fluorescent chelates. nih.gov

While specific data for this compound is not available, the table below presents typical photophysical properties of related quinoline derivatives, illustrating the range of characteristics that can be expected.

| Property | Typical Range for Quinoline Derivatives | Reference |

| Maximum Absorption (λabs) | 300 - 450 nm | researchgate.netnih.gov |

| Maximum Emission (λem) | 400 - 600 nm | nih.govresearchgate.net |

| Quantum Yield (Φ) | 0.1 - 0.8 | researchgate.net |

| Stokes Shift | 50 - 150 nm | researchgate.net |

Table 1: Typical Photophysical Properties of Quinoline-Based Fluorescent Probes. This table provides a general overview of the spectroscopic properties observed in various quinoline derivatives used as fluorescent probes. The exact values for this compound would require experimental determination.

Analysis of Hydrogen Bonding Networks in Biological Contexts

Hydrogen bonds are fundamental to the structure and function of biological macromolecules and play a critical role in molecular recognition between ligands and their biological targets. nih.govyoutube.com The ability of a molecule to form specific hydrogen bonds is a key determinant of its binding affinity and selectivity. nih.gov In the context of protein-ligand interactions, hydrogen bonds can form between the ligand and amino acid residues in the protein's binding pocket or with surrounding water molecules. youtube.com

The structure of this compound features several key functional groups capable of participating in hydrogen bonding. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor. These features allow the molecule to form a network of hydrogen bonds within a biological binding site.

Studies on related quinoline derivatives have provided insights into their hydrogen bonding patterns. For example, the crystal structure of quinolinium-4-carboxylate dihydrate reveals a three-dimensional network of hydrogen bonds involving the quinoline nitrogen, the carboxylate group, and water molecules, with donor-acceptor distances in the range of 2.688 to 2.852 Å. nih.gov The strength of these hydrogen bonds is a crucial factor in the stability of the complex. nih.gov

The types of hydrogen bonds that this compound could form within a protein binding site are summarized in the table below.

| Potential Hydrogen Bond Donor/Acceptor in this compound | Potential Partner in a Protein | Type of Interaction |

| 4-OH group (as donor) | Carbonyl oxygen of peptide backbone, Side chain of Asp, Glu, Ser, Thr | Hydrogen Bond |

| 4-OH group (as acceptor) | Amide proton of peptide backbone, Side chain of Asn, Gln, Lys, Arg | Hydrogen Bond |

| Quinoline Nitrogen (as acceptor) | Amide proton of peptide backbone, Side chain of Asn, Gln, Lys, Arg | Hydrogen Bond |

Table 2: Potential Hydrogen Bonding Interactions of this compound. This table outlines the likely hydrogen bond donors and acceptors on the this compound molecule and their potential interaction partners within a protein.

The precise geometry and strength of these hydrogen bonds would depend on the specific architecture of the binding site of a target biomolecule. nih.gov Understanding these potential hydrogen bonding networks is crucial for the rational design of quinoline-based compounds with specific biological activities.

Advanced Methodologies and Analytical Techniques in Quinoline Research

Spectroscopic Characterization Methodologies Beyond Basic Identification

Spectroscopy is a cornerstone in the analysis of quinoline (B57606) derivatives. Advanced spectroscopic techniques allow researchers to probe the vibrational and electronic properties of molecules, revealing intricate details about their structure and bonding.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental for the structural characterization of 6,7-Dichloro-2-propyl-4-quinolinol. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent functional groups and skeletal framework.

In the solid phase, the FT-IR and FT-Raman spectra offer complementary information. The analysis of the quinoline ring involves identifying characteristic C-H, C=C, C-N, and C=N stretching and bending vibrations. The presence of substituents—propyl, dichloro, and hydroxyl groups—introduces specific vibrational signatures. For instance, the O-H stretching vibration of the hydroxyl group in the 4-quinolinol tautomer is expected to appear as a broad band in the FT-IR spectrum, typically in the 3400-3200 cm⁻¹ region, indicative of intermolecular hydrogen bonding. The aliphatic C-H stretching vibrations of the 2-propyl group are anticipated in the 3000-2850 cm⁻¹ range. nih.gov The C-Cl stretching modes associated with the chlorine atoms at the C6 and C7 positions typically appear in the lower frequency region of the spectrum.

Theoretical calculations using Density Functional Theory (DFT) are often employed to precisely assign these experimental vibrational bands to specific atomic motions, a process aided by Potential Energy Distribution (PED) analysis. arabjchem.orgnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is predictive, based on data from structurally similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Notes |

| O-H Stretch | 3400 - 3200 | FT-IR | Broad band, indicating hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman | Characteristic of the quinoline ring protons. nih.gov |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman | From the 2-propyl group. nih.gov |

| C=C / C=N Stretch | 1620 - 1450 | FT-IR, FT-Raman | Skeletal vibrations of the quinoline ring system. |

| C-O Stretch | 1280 - 1200 | FT-IR | Associated with the phenolic hydroxyl group. |

| C-Cl Stretch | 850 - 550 | FT-IR, FT-Raman | Dependent on the specific vibrational coupling within the molecule. |

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for investigating the electronic structure of this compound. The quinoline ring system is a chromophore that gives rise to characteristic electronic transitions when it interacts with ultraviolet and visible light. These transitions primarily involve the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

For quinoline derivatives, the absorption spectra typically exhibit bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are generally more intense, arise from the excitation of electrons within the aromatic π-system. The n → π* transitions are typically less intense and involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an anti-bonding π* orbital. researchgate.net

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring as well as the solvent used for analysis. The two chlorine atoms, being electron-withdrawing, and the electron-donating nature of the hydroxyl and alkyl groups can cause shifts in the absorption maxima (λ_max). This technique is also valuable for studying how the molecule interacts with other species, such as metal ions, as complexation can lead to significant changes in the electronic spectrum.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Molecular Orbitals Involved | Characteristics |

| π → π | 230 - 280 | π (HOMO) → π (LUMO) | High intensity, related to the aromatic system. |

| π → π | 300 - 350 | π → π | High intensity, often showing fine vibrational structure. |

| n → π | > 350 | n (N, O) → π (LUMO) | Lower intensity, sensitive to solvent polarity. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of quinoline derivatives from reaction mixtures and for the rigorous assessment of their purity. High-Performance Liquid Chromatography and Gas Chromatography are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is the premier technique for both the analysis and purification of this compound. Given the compound's polarity and aromaticity, reversed-phase HPLC (RP-HPLC) is the most common mode used.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water. To ensure good peak shape and reproducibility, especially for a compound with an acidic hydroxyl group and a basic nitrogen atom, modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to control ionization. Detection is typically achieved using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly, as determined from its UV-Vis spectrum. By developing a gradient elution method (where the mobile phase composition is changed over time), complex mixtures containing the target compound, starting materials, and byproducts can be effectively separated.

Table 3: Typical RP-HPLC Conditions for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Polar mobile phase; acid modifier improves peak shape. |

| Elution | Gradient (e.g., 20% to 95% Acetonitrile) | To separate compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV Detector (e.g., at 254 nm or λ_max) | Monitors the elution of UV-active compounds. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound requires a crucial preliminary step: derivatization. The presence of the active hydrogen on the hydroxyl group makes the molecule too polar and prone to thermal degradation at the high temperatures used in GC.

Derivatization chemically converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. A common and effective method is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active proton with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether of the quinolinol is significantly more volatile and exhibits better chromatographic behavior. The derivatized sample is then injected into the GC, where it is separated on a capillary column and typically detected using a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for definitive identification. mdpi.comnih.gov

Table 4: General Protocol for GC-MS Analysis via Derivatization

| Step | Procedure | Reagent/Condition | Purpose |

| 1. Derivatization | React the sample with a silylating agent in an appropriate solvent. | BSTFA in pyridine (B92270) or acetonitrile. | To increase volatility and thermal stability of the analyte. |

| 2. GC Separation | Inject the derivatized sample into the GC. | Capillary column (e.g., DB-5ms), temperature program. | To separate the derivatized analyte from other components. |

| 3. MS Detection | Analyze the eluting components with a mass spectrometer. | Electron Ionization (EI), 70 eV. | To identify the compound based on its mass spectrum and retention time. |

Quantum Chemical Calculations and Cheminformatics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern quinoline research. arabjchem.org These computational methods allow for the in-silico investigation of the molecular properties of this compound, providing insights that are often difficult or impossible to obtain through experimental means alone.

Using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can perform a full geometry optimization to determine the most stable three-dimensional structure of the molecule, calculating precise bond lengths, bond angles, and dihedral angles. nih.govijcce.ac.ir Subsequent frequency calculations can predict the entire vibrational spectrum (FT-IR and FT-Raman), which is crucial for the confident assignment of experimental spectral bands. researchgate.net

Beyond structural properties, DFT is used to explore the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis reveals details about charge distribution, intramolecular interactions like hyperconjugation, and the nature of chemical bonds. arabjchem.orgnih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and shape of these orbitals help in understanding the molecule's electronic transitions (as seen in UV-Vis spectroscopy) and its chemical reactivity, such as its susceptibility to nucleophilic or electrophilic attack. arabjchem.org

Table 5: Application of Quantum Chemical Calculations to this compound

| Computational Method | Information Obtained | Significance |

| Geometry Optimization (DFT/B3LYP) | Bond lengths, bond angles, dihedral angles. | Predicts the most stable 3D molecular structure. nih.gov |

| Frequency Calculation (DFT/B3LYP) | Predicted FT-IR and FT-Raman spectra, vibrational modes. | Aids in the assignment of experimental vibrational spectra. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, intramolecular charge transfer, bond character. | Elucidates electronic delocalization and hyperconjugative stability. nih.gov |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Orbital energies and distributions, energy gap (ΔE). | Predicts sites of chemical reactivity and explains electronic spectra. arabjchem.org |

| Molecular Electrostatic Potential (MEP) | Maps of electron density and electrostatic potential. | Identifies regions susceptible to electrophilic and nucleophilic attack. arabjchem.org |

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, bond energies, and vibrational frequencies. For quinoline derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and spectroscopic signatures.

While specific DFT studies on this compound are not widely published, research on structurally related compounds, such as 6,7-dichloro-5,8-quinolinedione derivatives, provides significant insights. mdpi.com DFT calculations for these compounds, typically using the B3LYP functional with a suitable basis set, are employed to optimize the molecular geometry and to calculate quantum chemical parameters. mdpi.com These parameters are crucial for understanding the molecule's reactivity. mdpi.com

Vibrational analysis using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies for related methylquinolines and chloronicotinic acid have shown good agreement with experimental data, allowing for a detailed understanding of the vibrational modes of the molecule. researchgate.net This includes the characteristic stretching and bending vibrations of the quinoline core and its substituents. For this compound, DFT would be expected to predict the vibrational frequencies associated with the C-Cl, C-N, C=C, and O-H bonds, providing a theoretical spectrum that can be compared with experimental results.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Substituted Quinolines (Note: This table is a generalized representation based on typical findings for substituted quinolines and not specific data for this compound)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3400-3600 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-Cl Stretch | 600-800 |

Molecular Electrostatic Potential (MEP) and Molecular Orbital (HOMO, LUMO) Analysis

The molecular electrostatic potential (MEP) and the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule.

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as drug-receptor binding. For derivatives of 6,7-dichloro-5,8-quinolinedione, the MEP map indicates that nucleophilic regions are concentrated around the nitrogen atom and the formyl group. mdpi.com The introduction of a hydroxyl group creates an additional nucleophilic site. mdpi.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would exhibit a positive potential (blue regions).

The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For related quinolinedione derivatives, the introduction of different substituents at the C2 position was found to influence the HOMO and LUMO energy levels. mdpi.com The analysis of these orbitals for this compound would provide valuable information about its electron-donating and electron-accepting capabilities, which are critical for its biological activity.

Table 2: Conceptual HOMO-LUMO Energy Values and Their Implications (Note: The values in this table are illustrative and represent typical ranges for organic molecules.)

| Parameter | Typical Energy Range (eV) | Implication |

|---|---|---|

| HOMO Energy | -5 to -7 | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | -1 to -3 | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | 2 to 4 | A smaller gap suggests higher reactivity and lower kinetic stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds. nih.gov

In the context of anticonvulsant drugs, QSAR studies have been successfully applied to various classes of compounds, including quinazolines and arylsuccinimides. nih.gov These studies typically involve the calculation of a large number of molecular descriptors, which quantify various aspects of the molecule's structure, such as its hydrophobicity, electronic properties, and steric features. nih.gov Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed anticonvulsant activity. nih.gov

While a specific QSAR model for this compound is not publicly available, the methodology holds great promise for this class of compounds. Given that some quinoline derivatives exhibit anticonvulsant properties, a QSAR study on a series of 2-propyl-4-quinolinol analogues with varying substituents at the 6 and 7 positions could elucidate the key structural features required for potent activity. Such a model could guide the synthesis of new derivatives with improved efficacy and reduced toxicity. nih.gov The success of QSAR relies on the quality of the biological data and the appropriate selection of molecular descriptors and statistical methods. nih.gov

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting crystal structure provides a wealth of information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

As of the latest available data, a crystal structure for this compound has not been reported in the public domain. However, crystallographic studies of related quinoline derivatives, such as 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, have been successfully conducted. redalyc.org These studies reveal detailed information about the planarity of the ring systems and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. redalyc.org

For this compound, a crystallographic study would be invaluable. It would confirm the tautomeric form present in the solid state (the 4-quinolinol versus the 4-quinolone form) and provide precise measurements of the geometry of the quinoline ring and its substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds involving the hydroxyl group and halogen bonds involving the chlorine atoms. This information is critical for understanding its solid-state properties and for polymorphism studies.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-dichloro-5,8-quinolinedione |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol |

| quinazoline (B50416) |

| arylsuccinimide |

| methylquinoline |

Future Research Directions and Molecular Translational Potential

Design and Synthesis of Novel Quinolinol Derivatives with Enhanced Molecular Specificity

The development of new therapeutic agents requires the design of molecules with high potency and selectivity for their biological targets to maximize efficacy and minimize off-target effects. For quinolinol compounds, this involves the strategic modification of the core structure.

Future research will likely focus on:

Substitution Pattern Analysis: Structure-activity relationship (SAR) studies have been crucial in identifying how different substituents on the quinoline (B57606) ring influence biological activity. orientjchem.org For instance, introducing a fluorine atom at the C6 position can enhance antibacterial activity, while a basic nitrogen atom is often key for antimalarial properties. orientjchem.org Future work will systematically explore modifications at each position of the 6,7-dichloro-2-propyl-4-quinolinol scaffold to probe for enhanced or novel activities.

Dual-Acting or Multi-Target Ligands: A modern strategy in drug design is to create single molecules that can modulate multiple intracellular targets. nih.gov This can lead to improved therapeutic efficacy, especially in complex multifactorial diseases like cancer. nih.gov Researchers have successfully created conjugates of quinolones with other anticancer agents, such as histone deacetylase (HDAC) inhibitors, to produce dual-action compounds with improved potency. nih.gov This approach could be applied to the quinolinol framework to develop next-generation therapeutics.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common technique for optimizing drug-like properties. For example, the quinolin-2(1H)-one structure is an isostere of coumarin (B35378) and isomeric to quinolin-4(1H)-ones, a class known for various biological activities, including antitumor effects. researchgate.net Systematic bioisosteric modifications of the quinolinol core can lead to derivatives with improved pharmacological profiles.

Exploration of New Molecular Targets and Binding Mechanisms for Quinoline Compounds

The diverse biological effects of quinoline derivatives stem from their ability to interact with a wide range of molecular targets. researchgate.netorientjchem.org Expanding the scope of known targets and elucidating their binding mechanisms is a critical avenue for future research.

Key research initiatives include:

Identifying Novel Protein Targets: While quinolines are known to target DNA, topoisomerases, and various kinases like VEGFR-2, EGFR-TK, and c-Met, the full spectrum of their interactions is not completely understood. researchgate.netwikipedia.orgnih.gov Future studies will employ chemoproteomics and other target identification technologies to uncover new protein binding partners for compounds like this compound.

Elucidating Binding Modes: Understanding how a ligand binds to its receptor is fundamental for rational drug design. Molecular docking and dynamics simulations, combined with experimental techniques like X-ray crystallography, can reveal detailed binding interactions. For example, studies on quinoline derivatives targeting HDACs have shown how specific moieties occupy the enzyme's binding pocket, influencing both potency and isoform selectivity. nih.govnih.gov Similar investigations would clarify how the dichlorinated phenyl ring and the 2-propyl group of this compound contribute to target binding.

Mechanism of Action Studies: Beyond simple binding, it is crucial to understand the downstream consequences. Quinoline derivatives have been shown to impede DNA synthesis, induce oxidative stress, inhibit tubulin polymerization, and modulate signaling pathways. researchgate.netorientjchem.orgnih.gov Future work will aim to connect the binding of specific quinolinols to these cellular outcomes, providing a clearer picture of their pharmacological mechanisms.

Table 1: Selected Molecular Targets of Quinoline Derivatives

| Target Class | Specific Target Example | Associated Activity | Reference |

|---|---|---|---|

| Enzymes (Kinases) | VEGFR-2, EGFR-TK, c-Met | Anticancer | researchgate.netwikipedia.orgnih.gov |

| Enzymes (Other) | Histone Deacetylases (HDACs) | Anticancer | nih.govnih.gov |

| Nucleic Acids | DNA | Anticancer, Antimalarial | researchgate.netorientjchem.org |

| Structural Proteins | Tubulin | Anticancer | nih.gov |

Development of Innovative Synthetic Strategies for Complex Quinoline Architectures

The ability to synthesize complex and diverse quinoline structures efficiently is fundamental to drug discovery and materials science. While classic methods like the Skraup, Friedländer, and Combes syntheses are well-established, modern organic chemistry offers more advanced and versatile tools. mdpi.comresearchgate.netpharmaguideline.com

Future synthetic development will likely emphasize:

C-H Bond Activation/Functionalization: This strategy allows for the direct modification of the quinoline scaffold without the need for pre-functionalized starting materials, offering a more atom-economical route. mdpi.com Catalytic systems involving rhodium, ruthenium, and cobalt have been successfully used for the C-H activation and subsequent annulation to build the quinoline ring. mdpi.com

Photoredox Catalysis: Light-mediated reactions are increasingly used to construct complex molecules under mild conditions. sciencedaily.com Dearomative photocycloadditions, for instance, can transform flat, 2D quinolines into more complex 3D frameworks, which is highly desirable for creating drug candidates with novel properties. sciencedaily.com

Novel Catalytic Systems: The development of new catalysts is crucial for improving reaction efficiency, selectivity, and sustainability. numberanalytics.com This includes transition metal complexes (e.g., palladium, copper), heterogeneous catalysts that are easily recyclable, and organocatalysts that avoid the use of metals altogether. numberanalytics.comacs.org

High-Pressure and Flow Chemistry: Unconventional reaction conditions can provide access to complex or strained molecules that are difficult to obtain through traditional methods. numberanalytics.com High-pressure synthesis and continuous flow reactors can enhance reaction rates, yields, and safety, facilitating the scalable production of quinoline derivatives.

Table 2: Modern Synthetic Strategies for Quinoline Architectures

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| C-H Activation/Oxidative Annulation | Directly forms bonds on the quinoline core using transition metal catalysts (e.g., Rh, Ru, Co). | High efficiency, broad substrate tolerance, atom economy. | mdpi.com |

| Photocatalysis | Uses visible light to drive reactions, enabling unique transformations like dearomative cycloadditions. | Mild conditions, access to complex 3D structures. | sciencedaily.com |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Easy catalyst separation, recyclability, sustainability. | numberanalytics.com |

| Organocatalysis | Uses small organic molecules as catalysts for transformations like meta-hydroxylation. | Avoids metal contamination, inexpensive catalyst systems. | acs.org |

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery, accelerating the journey from initial hit to optimized lead compound. researchgate.netnih.gov This integrated approach is essential for efficiently exploring the vast chemical space of possible quinolinol derivatives.

Key integrated methodologies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the three-dimensional structural features of a series of compounds with their biological activity. nih.gov These models can predict the activity of new, unsynthesized analogs, guiding chemists to prioritize the most promising candidates for synthesis. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, confirming the stability of binding modes predicted by docking studies. researchgate.netnih.gov This helps in refining the understanding of molecular interactions and the structural integrity of the complex.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the design phase. researchgate.netmdpi.com This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Density Functional Theory (DFT): DFT methods are used to optimize molecular geometries and calculate electronic properties. researchgate.net These calculations help validate experimental findings and provide a deeper understanding of the structural and electronic characteristics that underpin a molecule's reactivity and potential applications. researchgate.netmdpi.com

By combining these computational predictions with targeted synthesis and experimental validation, researchers can more effectively navigate the complex process of lead optimization, ultimately enhancing the translational potential of quinolinol compounds like this compound. researchgate.netconsensus.app

Q & A

Q. What are the common synthetic routes for 6,7-dichloro-2-propyl-4-quinolinol, and how are reaction yields optimized?

Answer: The synthesis often involves multi-step reactions starting with substituted quinoline precursors. For example, microwave-assisted synthesis using indium(III) chloride as a catalyst (20 mol%) under 360 W irradiation for 5 minutes achieves a 63% yield . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., ethanol, dichloromethane) improve reaction homogeneity.

- Catalyst loading : Excess catalyst (>20 mol%) may increase by-product formation.

- Purification : Column chromatography or recrystallization (e.g., CH₂Cl₂/di-isopropylether) enhances purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular integrity. For example, quinoline ring protons resonate at δ 6.8–8.5 ppm .

- X-ray Crystallography : Resolves dihedral angles (e.g., 57.84° between fused quinoline and benzene rings) and hydrogen-bonding patterns (N–H⋯N interactions) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability is influenced by:

- Temperature : Store at –20°C to prevent thermal degradation.

- Solvent : Lyophilized forms in anhydrous solvents (e.g., DMSO) reduce hydrolysis.

- Light exposure : Amber vials minimize photolytic decomposition .

Advanced Research Questions

Q. How can contradictory data in reaction yields or purity be resolved during synthesis?

Answer: Contradictions often arise from:

- Catalyst variability : Compare indium(III) chloride with alternative catalysts (e.g., Lewis acids) to assess efficiency .

- By-product analysis : Use HPLC-MS to identify impurities (e.g., unreacted chalcone intermediates) and adjust reaction time/temperature .

- Reproducibility : Standardize microwave power settings (±10 W tolerance) to minimize variability .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Functional group modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-propyl position to assess electronic effects on bioactivity .

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

- Computational modeling : Perform DFT calculations to correlate substituent effects with binding affinity to target proteins (e.g., bacterial topoisomerases) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Dihedral angle analysis : X-ray data confirm quasi-planar geometries (e.g., 0.28° dihedral angle in fused quinoline rings) .

- Intermolecular interactions : Identify π-π stacking (centroid distances ~3.94 Å) and hydrogen-bonded dimers to predict solubility and crystallinity .

- Comparative studies : Overlay crystal structures with analogues (e.g., 2-chloro-6,7-dimethylquinolin-3-yl derivatives) to detect steric clashes .

Methodological Considerations Table

| Parameter | Technique/Approach | Key Findings | Reference |

|---|---|---|---|

| Synthesis Yield | Microwave-assisted catalysis | 63% yield with InCl₃ (20 mol%, 5 min) | |

| Structural Analysis | X-ray crystallography | Dihedral angle: 57.84° between rings | |

| Purity Optimization | Column chromatography | CH₂Cl₂/di-isopropylether recrystallization | |

| Bioactivity Screening | MIC assays | Comparative activity against S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.